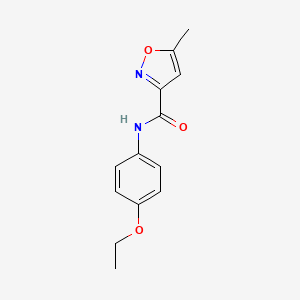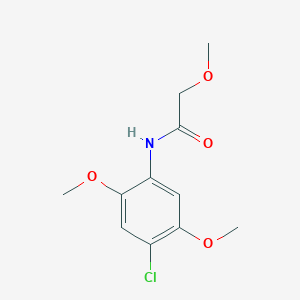
5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BMTB belongs to the family of benzamides and is known to have a thiazole ring attached to it.
作用机制
5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is known to act on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmission in the central nervous system. 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and inhibition of seizures.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to exhibit potent anticonvulsant and neuroprotective activities in animal models. It has also been shown to improve cognitive function and memory in rats. 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.
实验室实验的优点和局限性
5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has been extensively studied for its potential pharmacological properties and has been found to exhibit potent anticonvulsant and neuroprotective activities in animal models. However, 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation. It has also been reported to have a short half-life in vivo.
未来方向
There are several future directions for the research on 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. The development of novel analogs of 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide with improved pharmacological properties is also an area of active research.
合成方法
The synthesis of 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-bromo-5-nitroanisole and 4-methyl-2-aminothiazole in the presence of a catalyst. The reaction takes place in a solvent mixture of ethanol and water at a temperature of 80°C. The product obtained is then treated with hydrochloric acid and sodium hydroxide to obtain 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide as a white crystalline solid.
科学研究应用
5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit potent anticonvulsant and neuroprotective activities in animal models. 5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
5-bromo-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7-6-18-12(14-7)15-11(16)9-5-8(13)3-4-10(9)17-2/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITMKIDISVILCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6025018 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5770452.png)
![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)
![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)

![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)


![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)
![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)